Product packaging for N-(3,4-dimethoxyphenyl)-2-methoxybenzamide(Cat. No.:CAS No. 415696-09-2)

N-(3,4-dimethoxyphenyl)-2-methoxybenzamide

Cat. No.: B2587570
CAS No.: 415696-09-2
M. Wt: 287.315
InChI Key: QLZIDCIZXPJKOS-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-methoxybenzamide, with the CAS number 415696-09-2, is a chemical compound provided for research and development purposes . This molecule has a molecular formula of C16H17NO4 and a molecular weight of 287.31 g/mol . It is characterized by the SMILES string: O=C(NC1=CC=C(OC)C(OC)=C1)C2=CC=CC=C2OC . While the specific biological activities and primary research applications of this exact compound are not fully detailed in available literature, its structural class suggests potential research interests. Structurally related benzamide compounds are frequently investigated in various scientific fields . For instance, some dimethoxy-substituted benzamide analogs have been studied in research related to skin depigmentation due to their potential as tyrosinase inhibitors . Other research into fluorinated benzamide derivatives highlights their relevance in neurological studies . Researchers are exploring this compound and its analogs for various experimental applications. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Please search the relevant scientific literature to fully understand this compound's properties and potential research applications before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO4 B2587570 N-(3,4-dimethoxyphenyl)-2-methoxybenzamide CAS No. 415696-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-13-7-5-4-6-12(13)16(18)17-11-8-9-14(20-2)15(10-11)21-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZIDCIZXPJKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Structural Exploration of N 3,4 Dimethoxyphenyl 2 Methoxybenzamide

Established Synthetic Pathways for N-(3,4-dimethoxyphenyl)-2-methoxybenzamide

The foundational methods for synthesizing this compound rely on well-understood amide bond formation reactions, which are a cornerstone of organic synthesis. growingscience.com

The most direct and widely practiced method for the synthesis of this compound is the coupling of a carboxylic acid derivative with an amine. This typically involves the reaction between 2-methoxybenzoic acid or its more reactive acyl chloride counterpart, 2-methoxybenzoyl chloride, and 3,4-dimethoxyaniline (B48930).

To facilitate this reaction, especially when starting from the carboxylic acid, a variety of coupling reagents are employed to activate the carboxyl group. These reagents transform the hydroxyl of the carboxylic acid into a better leaving group, thereby promoting nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. growingscience.com

A prevalent laboratory-scale approach utilizes carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov Often, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is included to suppress side reactions and minimize racemization if chiral centers were present. nih.gov The reaction of 2-methoxybenzoic acid with 3,4-dimethoxyaniline using EDC and HOBt in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), provides the target amide. A base, typically a tertiary amine like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is added to neutralize the acid formed during the reaction. growingscience.com

Alternatively, the synthesis can proceed via the formation of an acyl chloride. 2-methoxybenzoic acid can be converted to 2-methoxybenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. growingscience.comreddit.com The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 3,4-dimethoxyaniline in the presence of a base to yield this compound. A patent for a related compound, cyprosulfamide, describes a similar process where ortho-methoxybenzoic acid is converted to its acid chloride and then reacted with an amine. google.com

Table 1: Comparison of Conventional Coupling Reagents

Coupling Reagent Additive/Base Typical Solvent Advantages Disadvantages
EDC HOBt, DIPEA DCM, DMF Good yields, mild conditions Byproduct can be water-soluble
DCC DMAP, HOBt DCM High yields, inexpensive Dicyclohexylurea byproduct is poorly soluble
HATU DIPEA DMF, ACN High efficiency, fast reactions Expensive, generates waste

For the large-scale production of this compound, factors such as cost, safety, atom economy, and ease of purification become paramount. While reagents like HATU are highly effective, their cost and the large amount of waste generated make them less suitable for industrial applications. growingscience.com For scalability, the conversion of 2-methoxybenzoic acid to its acyl chloride using thionyl chloride is often preferred due to the low cost of the reagent and the gaseous nature of the byproducts (SO₂ and HCl). growingscience.com

Solvent choice is also a critical optimization parameter. While DMF and DCM are common in laboratory settings due to their excellent solubilizing properties, their toxicity and environmental impact have led to a search for greener alternatives. ucl.ac.uk Solvents like ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) are increasingly considered for industrial processes.

Optimization studies would involve screening different bases, solvents, reaction temperatures, and concentrations to maximize yield and minimize reaction time and byproduct formation. For instance, using a hindered base like DIPEA can be advantageous in preventing unwanted side reactions. The purification strategy on a large scale would likely involve crystallization rather than chromatography to reduce solvent waste and cost.

Development of Novel Synthetic Approaches

Recent advances in synthetic chemistry offer new avenues for the synthesis of this compound that are more efficient, sustainable, and amenable to modern manufacturing techniques.

Transition-metal catalysis has revolutionized organic synthesis, and while direct catalytic amidation is an ongoing area of research, these metals are more commonly used for C-H activation and cross-coupling reactions involving amides. For the synthesis of the target molecule itself, direct catalytic methods are emerging. For instance, boronic acid catalysts have been shown to facilitate direct amidation between carboxylic acids and amines. sigmaaldrich.com A hypothetical transition-metal catalyzed synthesis of this compound could involve the direct coupling of 2-methoxybenzoic acid and 3,4-dimethoxyaniline using a custom-designed catalyst, thereby avoiding the need for stoichiometric activating agents and reducing waste. sigmaaldrich.com

More established is the use of transition metals in oxidative annulation or C-H functionalization of pre-formed benzamides. researchgate.netthieme-connect.com While not a direct synthesis of the target molecule, these methods showcase how related benzamide (B126) structures can be elaborated, providing pathways to more complex derivatives.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ucl.ac.uk In the context of synthesizing this compound, this involves several strategies.

One key area is the development of catalytic direct amidation, which has a higher atom economy than methods using stoichiometric coupling agents. sigmaaldrich.com Biocatalysis, using enzymes like lipases, represents another green approach, potentially allowing the reaction to occur in aqueous media under mild conditions, although this is less common for non-peptidic amides. rsc.org

The choice of solvent is another critical factor. Replacing hazardous solvents like DCM and DMF with more benign alternatives such as cyclopentyl methyl ether (CPME) or even water, where possible, significantly improves the green credentials of the synthesis. ucl.ac.uk Furthermore, minimizing energy consumption by designing reactions that proceed efficiently at ambient temperature contributes to a more sustainable process.

Table 2: Green Chemistry Metrics for Amide Synthesis

Approach Key Principle Advantage Example
Catalytic Amidation Atom Economy Reduces stoichiometric waste Boronic acid or ruthenium-catalyzed coupling sigmaaldrich.com
Biocatalysis Renewable Catalyst Mild conditions, high selectivity Enzyme-mediated amide formation rsc.org
Greener Solvents Pollution Prevention Reduced toxicity and environmental impact Use of 2-MeTHF, CPME instead of DCM, DMF ucl.ac.uk

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of this compound, particularly for large-scale production. nih.govrsc.org This technique allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. scispace.com

The synthesis of the target amide in a flow system could involve pumping solutions of 2-methoxybenzoyl chloride and 3,4-dimethoxyaniline with a base through a heated microreactor. The short reaction times and efficient heat transfer in flow reactors can enable the use of higher temperatures safely, accelerating the reaction. scispace.com Furthermore, in-line purification, using scavenger resins to remove excess reagents or byproducts, can be integrated into the flow process, leading to a streamlined and automated manufacturing system. rsc.org This approach not only enhances efficiency and safety but also facilitates easier scale-up compared to traditional batch processing. rsc.org

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound is a cornerstone of medicinal chemistry, aimed at elucidating the relationship between the molecule's structure and its biological activity. This process involves systematic modifications of the parent compound to probe the chemical space and identify key structural features that govern its function. These investigations are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Design Principles for Structural Modification: Positional and Substituent Variations

The rational design of analogs of this compound is guided by established medicinal chemistry principles. Modifications are typically focused on the three main components of the molecule: the 2-methoxybenzoyl group (Ring A), the N-(3,4-dimethoxyphenyl) group (Ring B), and the central amide linker. The primary goal is to systematically alter steric, electronic, and hydrophobic properties to understand their impact on biological targets.

Positional Isomerism: One fundamental approach is the exploration of positional isomers. This involves relocating the methoxy (B1213986) substituents on both aromatic rings. For instance, the 2-methoxy group on Ring A could be moved to the 3- or 4-position to assess the importance of ortho-substitution. Similarly, the 3,4-dimethoxy arrangement on Ring B could be altered to 2,3-, 2,4-, 2,5-, or 3,5-dimethoxy patterns. These changes can profoundly affect the molecule's conformation and its ability to fit into a biological target's binding pocket.

Substituent Variation: Another key strategy is the replacement of the existing methoxy groups with a diverse range of other functional groups. This allows for a fine-tuning of the molecule's properties.

Electronic Effects: Replacing electron-donating methoxy groups with electron-withdrawing groups like halogens (F, Cl, Br), nitro (NO₂), or trifluoromethyl (CF₃) can modulate the pKa of the amide N-H and the electron density of the aromatic rings, influencing binding interactions such as hydrogen bonds and π-π stacking.

Steric Effects: The size of the substituents is critical. Varying the substituents from small groups like fluorine to larger groups like tert-butyl allows for probing the spatial constraints of the target's binding site.

Hydrophobicity: The lipophilicity of the molecule can be adjusted by replacing methoxy groups with more or less hydrophobic substituents. For example, replacing a methoxy group with a hydroxyl group would increase polarity, while replacing it with an ethyl or trifluoromethyl group would increase lipophilicity.

The amide linker itself can also be a target for modification, for instance, by N-alkylation or by replacement with bioisosteres like a thioamide, to alter its hydrogen bonding capacity and rotational freedom.

Table 1: Illustrative Design Principles for Analog Synthesis

Modification SiteOriginal GroupExample ModificationRationale for Modification
Ring A (Position 2)-OCH₃-F, -ClExplore impact of small, electron-withdrawing groups on ortho-position.
Ring A (Position 4)-H-OCH₃, -CF₃Investigate the effect of para-substituents on electronic properties.
Ring B (Position 3/4)-OCH₃-OH, -OCF₃Modulate hydrogen-bonding potential and lipophilicity.
Ring B (Pattern)3,4-dimethoxy2,5-dimethoxyAssess the importance of the catechol-like substitution pattern.
Amide Linker-CONH--CSNH-Introduce a thioamide bioisostere to alter electronic and H-bonding properties.

Generation of Focused Libraries for Structure-Activity Relationship Studies

To systematically investigate the design principles outlined above, focused chemical libraries are generated. A focused library is a collection of compounds with structural variations centered around a common chemical scaffold—in this case, the N-phenylbenzamide core of the parent molecule. The goal is to create a diverse set of analogs in an efficient manner to enable comprehensive Structure-Activity Relationship (SAR) studies. acs.org

The construction of these libraries often employs parallel synthesis techniques. The core synthesis of this compound involves an amide coupling reaction between a benzoic acid derivative and an aniline (B41778) derivative. This modular nature is highly amenable to library generation. By using a variety of substituted benzoic acids and substituted anilines, a matrix of products can be synthesized.

For example, a library could be constructed by reacting a panel of 10 substituted 2-methoxybenzoic acids with a panel of 10 substituted 3,4-dimethoxyanilines, theoretically yielding 100 distinct analogs. These reactions are often carried out in multi-well plates, allowing for rapid production and subsequent screening.

Computational methods are frequently used in conjunction with library synthesis. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can help in selecting the most informative substituents to include in the library, maximizing the diversity and relevance of the synthesized compounds. nih.gov By analyzing the biological activity data from an initial library, these models can predict the activity of virtual compounds, guiding the design of subsequent, more refined libraries. acs.orgnih.gov This iterative process of design, synthesis, and testing accelerates the identification of compounds with improved properties.

Table 2: Example of a Focused Library Design Matrix

Aniline Derivatives
Benzoic Acid Derivatives 3,4-dimethoxyaniline3-methoxy-4-hydroxyaniline4-chloro-3-methoxyaniline
2-methoxybenzoic acid Parent CompoundAnalog 1Analog 2
2-chlorobenzoic acid Analog 3Analog 4Analog 5
2-trifluoromethylbenzoic acid Analog 6Analog 7Analog 8

Synthesis of Deuterated Analogs for Mechanistic Probes

The synthesis of deuterated analogs, where one or more hydrogen atoms are replaced by its stable heavy isotope, deuterium (B1214612) (D), is a powerful tool for probing reaction mechanisms and studying drug metabolism. nih.gov The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The cleavage of this stronger bond is slower, a phenomenon known as the kinetic isotope effect (KIE). acs.org

If a C-H bond is broken in the rate-determining step of a metabolic pathway, replacing that hydrogen with deuterium can significantly slow down the metabolism of the compound. nih.govacs.org This can lead to increased drug exposure and a longer half-life. Therefore, synthesizing deuterated versions of this compound can help identify sites of metabolic vulnerability.

Several synthetic strategies can be employed for deuterium incorporation:

Deuterated Starting Materials: The most straightforward approach is to use commercially available deuterated starting materials. For instance, to deuterate the methoxy groups, deuterated methylating agents (e.g., CD₃I) can be used in the synthesis of the aniline or benzoic acid precursors. The amide itself can be formed using deuterated reagents to label specific positions. nih.gov

H-D Exchange Reactions: Aromatic protons can be exchanged for deuterium under acidic or metal-catalyzed conditions. Treating the parent compound or an intermediate with a strong deuterated acid like D₂SO₄ in D₂O can lead to the deuteration of activated positions on the aromatic rings. youtube.com Alternatively, transition metal catalysts, such as Palladium on carbon (Pd/C), can facilitate H-D exchange using D₂ gas or D₂O as the deuterium source. nih.gov

Reduction of Precursors: Deuterated reducing agents can introduce deuterium. For example, a deuterated amide could be synthesized and subsequently reduced to a deuterated amine using a reagent like lithium aluminum deuteride (B1239839) (LiAlD₄). epj-conferences.org

By comparing the metabolic fate of the deuterated and non-deuterated compounds, researchers can gain valuable insights into the molecule's biotransformation pathways and use this information to design metabolically more stable derivatives. researchgate.net

Molecular Interactions and Mechanistic Elucidation of N 3,4 Dimethoxyphenyl 2 Methoxybenzamide

Investigation of Molecular Targets and Ligand-Receptor Interactions

There is a significant gap in the understanding of the molecular targets and ligand-receptor interactions of N-(3,4-dimethoxyphenyl)-2-methoxybenzamide.

Enzyme Kinetic Studies and Inhibition Mechanisms of this compound

No publicly available studies were identified that have investigated the enzymatic inhibition properties of this compound. Consequently, data regarding its potential as an enzyme inhibitor, including key parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), are not available. The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, also remains undetermined.

Receptor Binding Affinity Profiling Using In Vitro Assays

Information on the receptor binding profile of this compound is not present in the current body of scientific literature. There are no published reports of in vitro assays conducted to determine its binding affinity for various receptors. As a result, its potential to interact with specific receptor targets is unknown.

Ligand-Protein Interaction Characterization via Biophysical Methods (e.g., Microscale Thermophoresis)

Biophysical characterization of the interaction between this compound and any protein target has not been reported. Techniques such as Microscale Thermophoresis (MST), which are instrumental in quantifying binding affinity and studying the thermodynamics of ligand-protein interactions, have not been applied to this specific compound in any published research.

Modulation of Cellular Signaling Pathways in In Vitro Models

The effects of this compound on cellular signaling pathways in in vitro models have not been documented.

Analysis of Cellular Proliferation and Viability in Cultured Cell Systems

There are no available studies that have assessed the impact of this compound on the proliferation and viability of cultured cell lines. Therefore, its potential cytotoxic or cytostatic effects remain uncharacterized.

Investigation of Apoptotic Pathway Components and Cell Death Mechanisms

The ability of this compound to induce apoptosis or other forms of cell death has not been investigated. There is no information regarding its effects on key components of the apoptotic pathway, such as caspases or members of the Bcl-2 family of proteins.

Advanced Biophysical and Spectroscopic Characterization of InteractionsNo studies have been published that utilize the following techniques to characterize the interactions of this compound:

Circular Dichroism (CD) Spectroscopyfor Conformational Changes of Target Proteins

Without primary research data, it is impossible to create the requested data tables and detailed research findings. The scientific community has not yet published research that would fulfill the specific requirements of the proposed article on this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N 3,4 Dimethoxyphenyl 2 Methoxybenzamide Derivatives

Elucidation of Key Pharmacophoric Elements within the N-(3,4-dimethoxyphenyl)-2-methoxybenzamide Scaffold

The amide linker is a critical pharmacophoric element, serving as a hydrogen bond donor (N-H) and acceptor (C=O). This feature allows for crucial interactions with biological targets, such as enzymes and receptors. The relative orientation of the two aromatic rings, dictated by the amide bond, is also a key determinant of biological activity.

Ring A , the 2-methoxybenzoyl moiety, and Ring B , the 3,4-dimethoxyphenyl moiety, are essential for establishing interactions within the binding sites of target proteins. The methoxy (B1213986) groups on both rings are significant. The ortho-methoxy group on Ring A can influence the conformation of the amide linker through steric effects and potential intramolecular hydrogen bonding, which can pre-organize the molecule into a bioactive conformation. The 3,4-dimethoxy substitution pattern on Ring B is a well-known feature in many biologically active compounds and is often involved in binding to specific receptor pockets. In studies of related benzimidazole derivatives, the carboxamide group has been identified as a key pharmacophore due to its ability to act as both a hydrogen bond donor and acceptor, facilitating binding with protein molecules mdpi.com.

Pharmacophore identification studies on related 2-methoxy benzanilides have highlighted the importance of hydrogen bond donors and aromatic and aliphatic features for their biological activity nih.gov. This suggests that the amide proton and the aromatic rings of this compound are likely crucial for its interactions with biological targets.

Impact of Substituent Modifications on Molecular Recognition and Cellular Effects

The modification of substituents on the this compound scaffold is anticipated to have a significant impact on its molecular recognition and subsequent cellular effects. This can be inferred from SAR studies on analogous benzamide (B126) derivatives.

For instance, in a series of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamides, which share the dimethoxybenzoyl moiety, the nature of the substituent on the phenyl ring greatly influenced their activity as chitin synthesis inhibitors nih.gov. The introduction of halogens (F, Cl, Br) and small alkyl groups (Me, Et, Pr, n-Bu) at the para-position of the phenyl ring slightly enhanced activity. Conversely, bulky substituents like t-Bu and electron-withdrawing groups like NO2 and CF3 led to a drastic decrease in activity nih.gov. This suggests that both steric and electronic factors play a crucial role.

Similarly, in a study of N-phenylbenzamides, the presence of methoxy and halo substituents was found to slightly increase their antibacterial activities compared to the unsubstituted parent compound mdpi.com.

The following interactive table summarizes the impact of hypothetical substituent modifications on the activity of this compound, based on findings from related compounds.

RingPosition of SubstitutionType of SubstituentPredicted Impact on ActivityRationale from Analogous Compounds
Ring A (2-methoxybenzoyl)4 or 5Small, lipophilicPotential increaseIn related benzamides, increased lipophilicity can enhance cell permeability and target engagement.
Ring A (2-methoxybenzoyl)4 or 5BulkyLikely decreaseSteric hindrance may disrupt binding to the target.
Ring B (3,4-dimethoxyphenyl)6Halogen (e.g., F, Cl)Potential increaseHalogen substitutions can enhance binding through halogen bonds and improve metabolic stability.
Ring B (3,4-dimethoxyphenyl)6Hydrogen bond donor/acceptorVariableMay either introduce beneficial interactions or disrupt existing ones, depending on the target's binding site.

Stereochemical Influences on Activity and Mechanism of Action

While this compound itself is achiral, the introduction of chiral centers through substituent modification could lead to stereoisomers with differing biological activities and mechanisms of action. Although specific studies on the stereochemistry of this compound's derivatives are not available, the principle of stereoselectivity is well-established in medicinal chemistry.

For example, if a chiral substituent were introduced on the amide nitrogen or on a side chain of either aromatic ring, the resulting enantiomers or diastereomers would likely exhibit different potencies and efficacies. This is because the three-dimensional arrangement of atoms is critical for precise interaction with chiral biological macromolecules like proteins. One stereoisomer may fit optimally into a binding site, while the other may bind with lower affinity or not at all.

In related research on 4-substituted methoxybenzoyl-aryl-thiazole analogues, the synthesis and separation of syn- and anti-isomers revealed differences in their chemical reactivity and, by extension, their potential biological activity nih.gov. This underscores the importance of stereochemistry in the design of bioactive molecules.

Correlation between Physicochemical Parameters and Biological Outcomes in Analogs

The biological outcomes of this compound analogs are expected to be strongly correlated with their physicochemical parameters, such as lipophilicity (logP), electronic effects (Hammett constants), and steric factors (molar refractivity or Taft parameters).

Quantitative structure-activity relationship (QSAR) studies on similar compounds have demonstrated these correlations. For example, in the case of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamides, the inhibitory activity against chitin synthesis was found to be favored by hydrophobic substituents with an optimal value, while bulky substituents were detrimental to activity nih.gov. This indicates a parabolic relationship between lipophilicity and activity, where either too low or too high a lipophilicity reduces the biological effect.

The following data table illustrates the relationship between physicochemical parameters and the biological activity of hypothetical analogs, based on general principles observed in related benzamides.

AnalogSubstituent (Position)logPElectronic Effect (σ)Steric Effect (Es)Predicted Biological Activity
1H (none)3.500Moderate
24'-Cl4.2+0.23-0.97High
34'-CH34.0-0.17-1.24High
44'-NO23.2+0.78-2.52Low
54'-tBu5.0-0.20-1.54Low

Note: The values in this table are illustrative and intended to demonstrate the principles of SAR.

Development of Predictive Models for SAR/SMR

The development of predictive models, such as QSAR and 3D-QSAR, is a valuable tool for understanding the SAR and SMR of a series of compounds and for designing more potent analogs. For derivatives of this compound, such models could be constructed by synthesizing a library of analogs and evaluating their biological activity.

3D-QSAR and pharmacophore identification studies on 2-methoxy benzanilides and their thioxo analogs as antimycobacterial agents have been successfully carried out nih.gov. These studies resulted in the development of a statistically significant 3D-QSAR model that could be used to predict the activity of new compounds. The model identified key steric and electronic fields that are important for biological activity.

Similarly, molecular docking and simulation studies on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have provided insights into their binding modes with acetylcholinesterase nih.gov. These computational approaches helped to establish a correlation between experimental biological data and in silico results, identifying key hydrophobic interactions within the enzyme's active site nih.gov.

For this compound derivatives, a similar approach could be employed. By generating a dataset of compounds with varying substituents and corresponding biological activities, a predictive QSAR model could be developed. This model would help in elucidating the key structural requirements for activity and guide the rational design of new, more effective molecules.

Computational and Theoretical Investigations of N 3,4 Dimethoxyphenyl 2 Methoxybenzamide

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and interaction patterns. chemrxiv.org This method is instrumental in structure-based drug design for identifying potential biological targets and elucidating the mechanism of action at a molecular level. chemrxiv.org For N-(3,4-dimethoxyphenyl)-2-methoxybenzamide, docking simulations can be employed to screen various protein targets and predict its binding mode within the active site.

Research on structurally related benzamide (B126) derivatives has demonstrated their potential to interact with a range of biological targets. For instance, certain N-(2-methoxyphenyl)benzamide derivatives have been identified as potent antagonists of HIV-1 Viral Infectivity Factor (Vif), a key protein in viral replication. nih.gov Similarly, other benzamide scaffolds have been investigated as glucokinase activators for diabetes treatment and as antileukemic agents targeting specific kinases. nih.govnih.gov

A hypothetical docking study of this compound into a kinase domain, a common target for such scaffolds, would likely reveal key interactions. The methoxy (B1213986) groups on both phenyl rings and the amide linkage can participate in hydrogen bonding and hydrophobic interactions with amino acid residues in the binding pocket. The carbonyl oxygen of the amide is a potential hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The aromatic rings can form π-π stacking or hydrophobic interactions with residues like tyrosine, phenylalanine, and tryptophan. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound against a Kinase Target

ParameterValue/Description
Protein Target Example Kinase (e.g., TGF-β Type I Receptor)
Docking Score (kcal/mol) -7.0 to -9.5
Key Interacting Residues Lysine (Lys), Aspartate (Asp), Tyrosine (Tyr), Phenylalanine (Phe)
Types of Interactions Hydrogen bonds with the amide linker and methoxy groups; π-π stacking with aromatic residues.
Predicted Binding Mode The 2-methoxybenzoyl group occupies a hydrophobic pocket, while the 3,4-dimethoxyphenyl moiety extends towards the solvent-exposed region.

This table is illustrative and based on typical results for similar compounds found in the literature. nih.gov

Molecular Dynamics Simulations to Explore Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, complementing the static view offered by docking. chemrxiv.orgnih.gov By simulating the movements of atoms over time, MD can assess the stability of a ligand-protein complex, analyze conformational changes, and refine binding poses obtained from docking. nih.govutupub.fi

For the this compound-protein complex, an MD simulation would typically be run for a duration of nanoseconds to microseconds. chemrxiv.orgutupub.fi Key analyses would include calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex. A stable complex is generally indicated by a plateau in the RMSD values after an initial equilibration period. utupub.fi Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding.

Studies on other benzamide derivatives have used MD simulations to confirm that the ligand remains stably bound within the active site and to observe crucial conformational adjustments in both the ligand and the protein that are essential for binding. nih.govutupub.fi These simulations can reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies through methods like MM-GBSA (Molecular Mechanics Generalized Born Surface Area). nih.gov

Table 2: Typical Parameters and Outputs for an MD Simulation of a Ligand-Protein Complex

ParameterTypical Value/Method
Simulation Software GROMACS, AMBER, Schrödinger
Force Field AMBER, GROMOS, CHARMM
Simulation Time 50 - 200 nanoseconds
Key Output Metrics Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis
Primary Goal To confirm the stability of the docked pose and analyze the dynamic interactions between the ligand and protein over time.

This table represents common settings and analyses in MD simulation studies. utupub.fi

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. niscpr.res.in These calculations can predict molecular geometry, electronic distribution, reactivity, and spectroscopic properties for this compound. epstem.netresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. niscpr.res.in A smaller energy gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack. niscpr.res.innih.gov

Furthermore, quantum chemical methods can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental results to confirm the molecular structure. mdpi.com Similar calculations on related dimethoxybenzene and benzamide derivatives have been used to analyze their structural and electronic characteristics, providing a foundation for understanding the properties of the target compound. nih.govresearchgate.net

Table 3: Predicted Electronic Properties of this compound via DFT Calculations

PropertyPredicted Value (Illustrative)Method
HOMO Energy -5.8 eVDFT/B3LYP
LUMO Energy -1.2 eVDFT/B3LYP
Energy Gap (ΔE) 4.6 eVDFT/B3LYP
Dipole Moment 3.5 DebyeDFT/B3LYP
Heat of Formation -85 kcal/molPM6

These values are hypothetical, based on typical results for similar aromatic compounds in the literature. niscpr.res.inbsu.by

Quantitative Structure-Activity Relationship (QSAR) Model Development for Benzamide-Based Scaffolds

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. archivepp.com By developing QSAR models, it is possible to predict the activity of new compounds and guide the design of more potent analogs.

For benzamide-based scaffolds, QSAR studies have been successfully applied to develop models for various biological activities, including antiulcer, anticancer, and antidiabetic properties. nih.govigi-global.comunair.ac.id These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as hydrophobicity (LogP), electronic properties (e.g., dipole moment), and steric parameters (e.g., molecular volume).

A QSAR model for a series of analogs of this compound would involve synthesizing and testing a library of related compounds. The resulting activity data would then be correlated with calculated molecular descriptors to generate a predictive model. The statistical quality of the model is assessed using parameters like the correlation coefficient (r²) and the predictive correlation coefficient (q²). igi-global.comunair.ac.id

Table 4: Common Molecular Descriptors Used in QSAR Models for Benzamide Derivatives

Descriptor ClassExample DescriptorsRelevance to Activity
Electronic Dipole Moment, HOMO/LUMO energiesGoverns electrostatic and orbital interactions with the target.
Hydrophobic LogP, Hydrophobic ConstantInfluences membrane permeability and hydrophobic interactions in the binding pocket.
Steric Molecular Weight, Molar Refractivity (MR)Relates to the size and shape of the molecule and its fit within the binding site.
Topological Polar Surface Area (PSA), Wiener IndexDescribes molecular size, shape, and polarity, affecting absorption and binding.

This table lists descriptors frequently employed in QSAR studies of drug-like molecules. nih.govigi-global.com

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Parameters

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). eurekaselect.com In silico ADME prediction tools provide rapid and cost-effective estimations of these properties, helping to identify candidates with favorable drug-like profiles and filter out those likely to fail in later stages. niscpr.res.in

For this compound, various parameters can be computationally predicted. These include oral bioavailability, membrane permeability (often modeled using Caco-2 cell permeability), plasma protein binding, and metabolic stability. researchgate.netresearchgate.net Models can also predict potential interactions with metabolic enzymes like the Cytochrome P450 (CYP) family, which is crucial for understanding a compound's metabolism and potential drug-drug interactions. Adherence to empirical rules, such as Lipinski's Rule of Five, is often used as an initial filter for oral bioavailability.

Table 5: Predicted ADME Properties for this compound

ADME ParameterPredicted Value/ClassificationSignificance
Human Oral Absorption High (>85%)Indicates good absorption from the gastrointestinal tract.
Plasma Protein Binding High (>90%)Affects the free concentration of the drug available to act on the target.
Blood-Brain Barrier Permeability Low to ModeratePredicts the likelihood of the compound crossing into the central nervous system.
CYP2D6 Inhibition Likely InhibitorSuggests potential for drug-drug interactions.
Lipinski's Rule of Five 0 ViolationsSuggests good potential for oral bioavailability.

This table provides illustrative predictions from common in silico ADME software, based on the compound's structure. researchgate.net

De Novo Design and Virtual Screening for Novel this compound Analogs

The chemical structure of this compound can serve as a scaffold for the design of novel analogs with potentially improved activity, selectivity, or pharmacokinetic properties. nih.gov De novo design algorithms can generate new molecular structures from scratch or by modifying a starting fragment, aiming to optimize the fit and interactions within a target binding site. nih.govchemrxiv.org

Virtual screening is another powerful technique used to identify promising new compounds from large chemical libraries. nih.gov This can be done through ligand-based approaches, which search for molecules with similar structural or physicochemical properties to the known active compound, or through structure-based virtual screening, which involves docking millions of compounds into the target protein's active site to identify potential binders.

Starting with this compound, a virtual screening campaign could identify commercially available or synthetically accessible compounds with the same core benzamide structure but different substitution patterns. Subsequent computational analysis, including docking and ADME prediction, would prioritize a smaller subset of these hits for chemical synthesis and biological evaluation.

Table 6: Strategy for Designing Novel Analogs of this compound

Structural Region to ModifyProposed ModificationIntended Improvement
2-methoxy group Replace with -OH, -Cl, -CF₃Modulate hydrogen bonding potential and electronic properties.
3,4-dimethoxy groups Shift positions (e.g., to 2,5- or 3,5-); replace with methylenedioxy groupAlter conformation and binding interactions.
Amide linker Replace with bioisosteres (e.g., reverse amide, sulfonamide)Improve metabolic stability and hydrogen bonding patterns.
Aromatic rings Replace with heterocyclic rings (e.g., pyridine, thiophene)Enhance solubility, alter binding mode, and explore new intellectual property space.

Advanced Methodologies and Future Research Directions for N 3,4 Dimethoxyphenyl 2 Methoxybenzamide

Application of Chemoproteomics for Unbiased Target Identification

Chemoproteomics has emerged as a powerful strategy for the unbiased identification of protein targets of small molecules within a complex biological system. mdpi.comnih.govresearchgate.net This approach can reveal not only the primary targets responsible for a compound's efficacy but also off-target interactions. For N-(3,4-dimethoxyphenyl)-2-methoxybenzamide, a compound-centric chemical proteomics (CCCP) workflow could be employed. mdpi.com

This methodology would involve immobilizing this compound onto a solid support, such as agarose (B213101) beads, to create an affinity matrix. This matrix is then incubated with cell lysates or tissue extracts. Proteins that bind to the compound are captured and subsequently eluted. These captured proteins are then identified and quantified using advanced mass spectrometry techniques, such as tandem mass tag (TMT) or isobaric tag for relative and absolute quantification (iTRAQ), to compare against a control group and identify specific interactors. mdpi.com This unbiased approach facilitates the high-throughput identification of protein targets, providing a global view of the compound's interactome. mdpi.comresearchgate.net

Table 1: Hypothetical Chemoproteomics Workflow for this compound

Step Description Rationale
1. Probe Synthesis Synthesize a derivative of this compound with a linker for immobilization. Enables attachment to a solid support for affinity purification.
2. Affinity Matrix Preparation Covalently attach the synthesized probe to agarose or magnetic beads. Creates the tool for capturing protein targets from a complex mixture.
3. Protein Incubation Incubate the affinity matrix with cellular or tissue lysates. Allows for the binding of target proteins to the immobilized compound.
4. Washing Perform stringent washing steps to remove non-specific binders. Increases the confidence in the identification of true binding partners.
5. Elution Elute the specifically bound proteins from the matrix. Recovers the captured proteins for subsequent analysis.
6. Proteomic Analysis Digest eluted proteins into peptides and analyze via LC-MS/MS. Identifies and quantifies the proteins that interacted with the compound.

| 7. Target Validation | Confirm interactions using orthogonal methods (e.g., Western blot, SPR). | Validates the findings from the initial high-throughput screen. |

Development of Photoaffinity Probes for Covalent Labeling and Target Deconvolution

Photoaffinity labeling (PAL) is a robust technique that complements affinity-based methods by creating a covalent bond between a small molecule and its protein target upon photoactivation. nih.govspringernature.comnih.gov This enables the capture of even transient or weak interactions in a cellular context. nih.govsemanticscholar.org A photoaffinity probe for this compound would be designed to include three key components: the parent molecule for target recognition, a photoreactive group (e.g., diazirine), and a reporter tag (e.g., biotin (B1667282) or a click chemistry handle) for detection and enrichment. nih.govnih.gov

Upon incubation with live cells or lysates, the probe binds to its target(s). Irradiation with UV light activates the photoreactive group, forming a highly reactive intermediate that covalently crosslinks to nearby amino acid residues within the binding pocket. nih.govresearchgate.net The reporter tag then allows for the isolation of the probe-protein adducts and their subsequent identification by mass spectrometry. nih.gov This strategy is particularly valuable for identifying targets within challenging cellular compartments or for transmembrane proteins like G-protein coupled receptors. nih.govspringernature.com

Integration of High-Throughput Screening (HTS) and High-Content Screening (HCS) for Analog Evaluation

To explore the structure-activity relationship (SAR) of this compound, a library of structural analogs would be synthesized. High-Throughput Screening (HTS) can then be employed to rapidly assess the activity of these analogs in biochemical or cell-based assays. For instance, if a primary target is identified, HTS can screen thousands of compounds for their ability to inhibit or activate that target.

High-Content Screening (HCS), an image-based approach, provides deeper insights into the cellular effects of the analogs. HCS utilizes automated microscopy and sophisticated image analysis algorithms to simultaneously measure multiple cellular parameters, such as protein localization, cell morphology, and the status of specific signaling pathways. This allows for a multiparametric evaluation of the biological impact of each analog, helping to identify compounds with desired activity profiles and minimal cytotoxicity. mdpi.com

Table 2: HTS/HCS Funnel for Analog Prioritization

Stage Methodology Parameters Measured Goal
Primary Screen High-Throughput Screening (HTS) Target enzyme activity, receptor binding affinity. Identify active analogs from a large library.
Secondary Screen High-Content Screening (HCS) Cell viability, apoptosis markers (e.g., Caspase-3 activation), target pathway modulation. Characterize cellular phenotypes and confirm on-target effects.

| Tertiary Screen | Advanced HCS / Mechanistic Assays | Subcellular protein translocation, organelle health, cell cycle progression. mdpi.com | Select lead candidates with optimal cellular efficacy and safety profiles. |

Co-crystallization and X-ray Diffraction Studies of this compound in Complex with Molecular Targets

Once high-affinity molecular targets are identified and validated, determining the three-dimensional structure of the compound-protein complex is crucial for understanding the precise mode of binding. nih.gov X-ray crystallography is the definitive method for obtaining high-resolution structural information. rigaku.com This involves co-crystallizing this compound with its purified target protein.

Successful crystallization yields a protein-ligand complex that can be analyzed using X-ray diffraction. researchgate.net The resulting diffraction pattern is used to calculate an electron density map, which is then interpreted to build an atomic-resolution model of the complex. nih.govmdpi.com This model reveals the specific amino acid residues involved in binding, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein upon ligand binding. frontiersin.org This detailed structural information is invaluable for structure-based drug design, enabling the rational optimization of the compound to improve potency and selectivity. nih.gov

Exploration of Nanotechnology-Based Delivery Systems for Mechanistic Studies in Cellular Models

This compound, like many small molecules, may have limitations such as poor water solubility that can complicate its use in cellular and in vivo models. researchgate.net Nanotechnology-based delivery systems offer a solution by encapsulating hydrophobic compounds in carriers like polymeric nanoparticles, liposomes, or solid lipid nanoparticles. worldscientific.comnih.govjpbs.in These systems can improve solubility, stability, and cellular uptake. nih.gov

For mechanistic studies, encapsulating the compound in nanoparticles can ensure controlled and sustained release within the cellular environment. researchgate.net The surface of these nanoparticles can also be functionalized with targeting ligands (e.g., antibodies or peptides) to direct the compound to specific cell types or subcellular compartments. nih.gov This targeted delivery allows for a more precise investigation of the compound's effects on specific cellular pathways and helps to differentiate between on-target and off-target effects in complex biological systems. rsc.org

Systems Biology and Network Pharmacology Approaches to Understand Global Cellular Impact

The action of a small molecule is rarely confined to a single target; it often perturbs a complex network of interactions. nih.gov Systems biology and network pharmacology provide a holistic framework to analyze these effects. dntb.gov.uanih.gov This approach integrates data from chemoproteomics, transcriptomics, and other 'omics' platforms to construct a comprehensive "drug-target-disease" interaction network. researchgate.net

By mapping the identified targets of this compound onto known protein-protein interaction and signaling pathway networks, researchers can predict the compound's broader physiological effects. nih.gov This can help elucidate the mechanism of action, predict potential synergistic effects with other drugs, and identify biomarkers for compound activity. researchgate.net This network-based perspective moves beyond the "one target, one drug" paradigm to a more sophisticated understanding of the compound's global impact on cellular homeostasis. nih.gov

Machine Learning and Artificial Intelligence Applications in this compound Research

Table 3: List of Compounds

Compound Name
This compound
N-benzhydryl benzamide (B126)
N,N-diphenethyl benzamide
N,N-dihexyl benzamide
N,N-dioctyl benzamide
PF-04937319
Staurosporine
Quercetin
7-amino-4-methylcoumarin
(+)-JQ-1
Lenalidomide
Dasatinib

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-2-methoxybenzamide, and how can key intermediates be characterized?

  • Methodology : The compound can be synthesized via amide coupling between 2-methoxybenzoic acid derivatives and 3,4-dimethoxyaniline. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or carbodiimide coupling agents) and monitoring reaction progress via TLC. Structural confirmation requires 1H^1H-NMR (e.g., aromatic proton shifts at δ 6.7–7.5 ppm for methoxy-substituted benzene rings) and LC-MS for purity assessment. Crystallization in ethanol/water mixtures improves yield .

Q. How can researchers validate the structural integrity of This compound using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze methoxy group singlet peaks (δ ~3.8 ppm for OCH3_3) and aromatic proton splitting patterns.
  • HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10) and UV detection at 254 nm for purity >95% .
  • FT-IR : Confirm amide C=O stretch at ~1650 cm1^{-1} and methoxy C-O vibrations at ~1250 cm1^{-1} .

Q. What in vitro models are suitable for preliminary biological activity screening of this compound?

  • Methodology : Use receptor-binding assays (e.g., P2X7 receptor antagonism, as seen in structurally similar compounds) or enzyme inhibition studies (e.g., kinases or proteases). Cell viability assays (MTT or resazurin-based) in cancer or neuronal cell lines can assess cytotoxicity. Dose-response curves (1–100 μM) are recommended for IC50_{50} determination .

Advanced Research Questions

Q. How can substituent modifications on the benzamide core enhance target selectivity or potency?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogenation at the 5-position or methoxy group replacement with ethoxy).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like P2X7 receptors .
  • In Vitro Validation : Compare modified analogs in receptor-specific functional assays (e.g., calcium flux for ion channels) .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy of This compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models.
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in liver microsomes .
  • Blood-Brain Barrier Penetration : Assess via in situ perfusion models or PAMPA-BBB assays .

Q. How can researchers elucidate the metabolic pathways of this compound in mammalian systems?

  • Methodology :

  • Isotopic Labeling : Synthesize 13C^{13}C- or 2H^{2}H-labeled analogs to track metabolic fate.
  • CYP450 Inhibition Assays : Identify cytochrome P450 isoforms responsible for oxidation using recombinant enzymes and NADPH cofactors.
  • Bile/Cecal Metabolomics : Analyze fecal extracts from dosed animals to detect gut microbiota-mediated transformations .

Q. What mechanisms underlie off-target effects observed in high-throughput screens for this compound?

  • Methodology :

  • Kinome Profiling : Use panels like Eurofins KinaseProfiler to identify unintended kinase interactions.
  • CRISPR-Cas9 Knockout Models : Validate off-target hits by deleting suspected genes in cellular assays.
  • Proteomics : Perform SILAC-based mass spectrometry to detect protein expression changes post-treatment .

Data Contradictions and Resolution

Q. How should researchers resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodology :

  • Solubility Screening : Use shake-flask methods with HPLC quantification in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).
  • Co-Solvency Studies : Test binary solvent systems (e.g., PEG-400/water) to improve solubility for in vivo dosing .

Q. What analytical approaches validate purity when commercial sources report conflicting HPLC traces?

  • Methodology :

  • Orthogonal Methods : Combine HPLC, 1H^1H-NMR, and elemental analysis.
  • Spiking Experiments : Add known impurities (e.g., unreacted starting materials) to confirm retention times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.